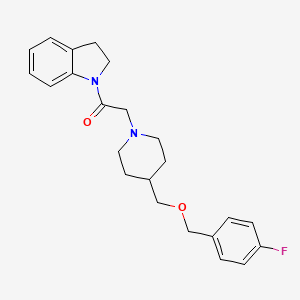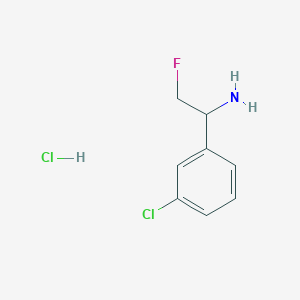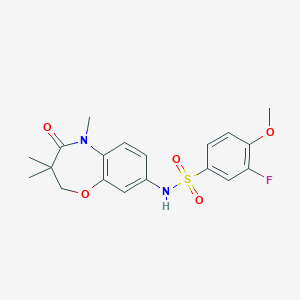
N-(3-aminophenyl)-2-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-aminophenyl)-2-chlorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amine group attached to the phenyl ring and a chlorine atom attached to the benzamide structure
Mecanismo De Acción
Target of Action
The primary target of N-(3-aminophenyl)-2-chlorobenzamide is the Folate receptor alpha (FolRα) . This cell-surface protein is overexpressed in certain types of cancer, such as ovarian and endometrial cancer, making it an attractive target for therapeutic development .
Mode of Action
This compound interacts with its target through a mechanism involving a tubulin-targeting cytotoxic agent . The active metabolite of the compound, 3-aminophenyl hemiasterlin (SC209) , targets tubulin, a protein essential for maintaining cell structure and function . This interaction leads to immunogenic cell death (ICD) , which results in T-cell recruitment into the tumor microenvironment and increased sensitivity to immunomodulatory agents .
Biochemical Pathways
The compound affects the tubulin polymerization pathway . By targeting tubulin, the compound disrupts the normal functioning of microtubules, structures essential for cell division and intracellular transport . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
It is known that the compound is part of a well-defined antibody-drug conjugate (adc) with a drug-antibody ratio (dar) of 4 . This suggests that the compound may have good bioavailability and can effectively reach its target cells .
Result of Action
The result of the compound’s action is significant tumor growth inhibition . By inducing cell death in tumor cells, the compound can slow down or even halt the progression of the disease . This has been demonstrated in both human tumor models and engineered murine tumors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the overexpression of FolRα in certain types of cancer cells can enhance the compound’s efficacy . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminophenyl)-2-chlorobenzamide typically involves the reaction of 3-aminophenylamine with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-aminophenyl)-2-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The amine group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Products include N-(3-aminophenyl)-2-thiolbenzamide or N-(3-aminophenyl)-2-aminobenzamide.
Oxidation Reactions: Products include N-(3-nitrophenyl)-2-chlorobenzamide.
Reduction Reactions: Products include N-(3-aminophenyl)-2-hydroxybenzamide.
Aplicaciones Científicas De Investigación
N-(3-aminophenyl)-2-chlorobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparación Con Compuestos Similares
N-(3-aminophenyl)-2-chlorobenzamide can be compared with other benzamide derivatives such as:
N-(3-aminophenyl)benzamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
N-(3-aminophenyl)-2-bromobenzamide: Contains a bromine atom instead of chlorine, which can influence its chemical properties and interactions.
N-(3-aminophenyl)-2-fluorobenzamide: Contains a fluorine atom, which can significantly alter its electronic properties and biological activity.
Propiedades
IUPAC Name |
N-(3-aminophenyl)-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-12-7-2-1-6-11(12)13(17)16-10-5-3-4-9(15)8-10/h1-8H,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMERABJBWHLIKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine](/img/structure/B2837556.png)
![5-chloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide](/img/structure/B2837557.png)


![6-FLUORO-4-[4-(2-METHYLPROPYL)BENZENESULFONYL]-3-(PIPERIDINE-1-CARBONYL)QUINOLINE](/img/structure/B2837564.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2837565.png)

![N-({4-isopropyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-2-methylbenzenecarboxamide](/img/structure/B2837567.png)
![(E)-1-methyl-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2837570.png)

![2-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]pyrazine](/img/structure/B2837573.png)


![(Z)-2-(3,4-dimethylphenyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2837577.png)
